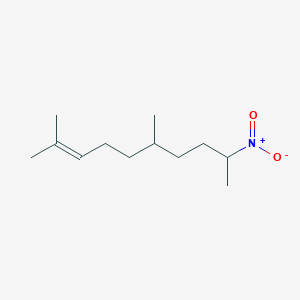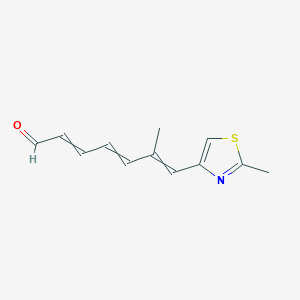![molecular formula C18H13NO3 B14197344 2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide CAS No. 923289-87-6](/img/structure/B14197344.png)
2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide is a complex organic compound that belongs to the naphthopyran family This compound is characterized by its unique structure, which includes a naphthopyran core and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method involves the reaction of 3-oxo-3H-naphtho[2,1-b]pyran with propargylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 25-30°C. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would typically include the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, hydroxylated compounds, and various substituted acetamides.
Scientific Research Applications
2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of photochromic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The naphthopyran core can undergo photoisomerization, leading to changes in its electronic structure. This property is exploited in photochromic applications. Additionally, the acetamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-oxo-: This compound shares the naphthopyran core but has a different functional group.
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran derivative with different substituents.
Uniqueness
2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of a naphthopyran core and an acetamide group, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
923289-87-6 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(3-oxobenzo[f]chromen-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C18H13NO3/c1-2-9-19-16(20)10-13-11-17(21)22-15-8-7-12-5-3-4-6-14(12)18(13)15/h1,3-8,11H,9-10H2,(H,19,20) |
InChI Key |
WKLROCQCWBKCJU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


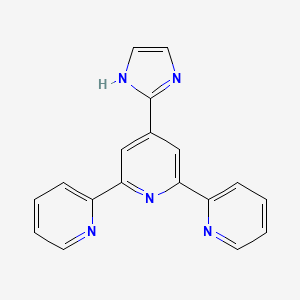
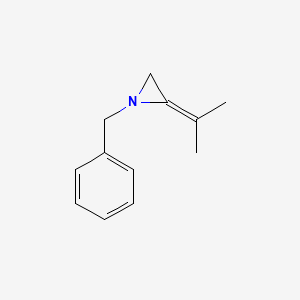

![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)


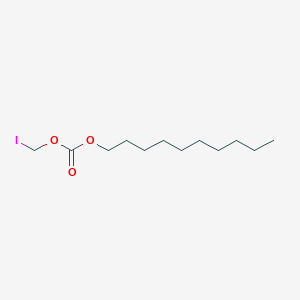
![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)
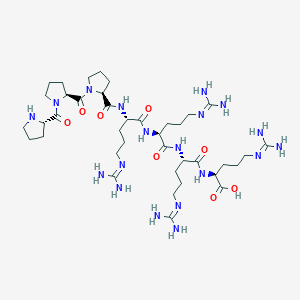
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
